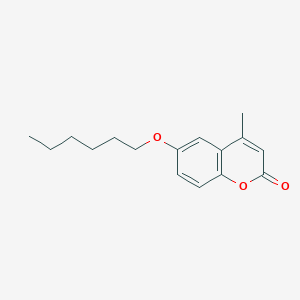

6-(hexyloxy)-4-methyl-2H-chromen-2-one

Description

Properties

Molecular Formula |

C16H20O3 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

6-hexoxy-4-methylchromen-2-one |

InChI |

InChI=1S/C16H20O3/c1-3-4-5-6-9-18-13-7-8-15-14(11-13)12(2)10-16(17)19-15/h7-8,10-11H,3-6,9H2,1-2H3 |

InChI Key |

YKCLWVWOJCIGRN-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=CC2=C(C=C1)OC(=O)C=C2C |

Canonical SMILES |

CCCCCCOC1=CC2=C(C=C1)OC(=O)C=C2C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Photophysical & Synthetic Profiling of 6-Alkoxy-4-methylcoumarin Derivatives

Executive Summary

While 7-substituted coumarins (e.g., 7-hydroxy-4-methylcoumarin) act as the industry standard for high-quantum-yield fluorophores, 6-alkoxy-4-methylcoumarin derivatives occupy a distinct and critical niche in medicinal chemistry and sensor development. Unlike their 7-substituted counterparts, which are dominated by strong Intramolecular Charge Transfer (ICT) leading to intense fluorescence, the 6-alkoxy derivatives exhibit unique electronic properties governed by the meta-positioning of the donor group relative to the lactone carbonyl.

This guide provides an in-depth technical analysis of the 6-alkoxy-4-methylcoumarin scaffold, focusing on its synthesis, comparative photophysics, and application as a scaffold for Monoamine Oxidase B (MAO-B) inhibitors and metal ion sensors.

Molecular Architecture & Design Principles

The fluorescence of coumarin derivatives is dictated by the "push-pull" electronic system.[1] The efficiency of this system depends heavily on the substitution pattern.

Electronic Decoupling in the 6-Position

In the standard 7-alkoxy model, the electron-donating oxygen is para to the ring oxygen and conjugated directly to the electron-withdrawing carbonyl group, creating a strong dipole and high quantum yield (

In contrast, the 6-alkoxy substituent is electronically distinct:

-

Conjugation: The 6-position is meta to the ring oxygen. The resonance contribution to the carbonyl is less direct, often resulting in a hypsochromic (blue) shift or reduced

compared to the 7-isomer, though specific solvent interactions can induce bathochromic shifts. -

Steric Environment: The 4-methyl group provides steric bulk that prevents π-stacking aggregation, preserving emission in solution, but the 6-alkoxy group modulates the HOMO-LUMO gap subtly, making it sensitive to specific metal chelation (e.g., Fe³⁺, Al³⁺).

Structural Logic Diagram

The following diagram illustrates the synthetic logic and electronic flow differences between the 6- and 7-positions.

Figure 1: Synthetic divergence and functional differentiation between 6- and 7-alkoxy-4-methylcoumarins.

Photophysical Characterization

The 6-alkoxy-4-methylcoumarins exhibit solvatochromism, though less pronounced than the 7-amino derivatives. The following data synthesizes experimental findings for 6-methoxy-4-methylcoumarin (6MMC) .

Quantitative Spectral Data

Note: Values are approximate and solvent-dependent.

| Solvent Parameter | Solvent | Absorption | Emission | Stokes Shift ( | Remarks |

| Non-Polar | Cyclohexane | ~320 | ~375 | ~4,600 cm⁻¹ | Vibronic structure often visible |

| Polar Aprotic | Acetonitrile | 322 | 382 | ~4,900 cm⁻¹ | Loss of vibronic structure |

| Polar Protic | Methanol | 324 | 388 | ~5,100 cm⁻¹ | Red-shift due to H-bonding |

| Viscous | Glycerol | 325 | 390 | ~5,150 cm⁻¹ | Restricted rotation leads to slightly higher |

Interpretation of Solvatochromism

The bathochromic (red) shift observed in polar solvents (Methanol vs. Cyclohexane) indicates that the excited state (

-

Mechanism: Stabilization of the Intramolecular Charge Transfer (ICT) state.

-

Validation: A linear plot of Stokes shift vs. Lippert-Mataga polarity function confirms the ICT nature.

Experimental Protocols

Synthesis of 6-Methoxy-4-methylcoumarin (Pechmann Condensation)

This protocol utilizes the Pechmann condensation, favored for its atom economy and simplicity.

Reagents:

-

4-Methoxyphenol (Hydroquinone monomethyl ether)

-

Ethyl acetoacetate[2]

-

Sulfuric acid (75%) or Bismuth(III) nitrate (as Lewis acid catalyst)

Step-by-Step Workflow:

-

Reactant Mixing: In a round-bottom flask, combine 4-methoxyphenol (10 mmol) and ethyl acetoacetate (10 mmol).

-

Catalysis: Add chilled sulfuric acid (5 mL) dropwise while maintaining temperature < 10°C to prevent polymerization.

-

Reaction: Stir the mixture at room temperature for 12–24 hours. (Monitor via TLC: 20% EtOAc in Hexane).

-

Quenching: Pour the reaction mixture into crushed ice (~100 g) with vigorous stirring. A solid precipitate should form immediately.

-

Isolation: Filter the solid under vacuum and wash with cold water (3 x 50 mL) to remove acid traces.

-

Purification: Recrystallize from ethanol to yield colorless/pale yellow needles.

-

Yield Expectation: 60–80%.

-

Melting Point: ~138–140°C.

-

Spectroscopic Measurement Protocol

To ensure reproducible quantum yield (

Preparation:

-

Stock Solution: Prepare 1.0 mM stock in DMSO.

-

Working Solutions: Dilute to 10 µM in the target solvent (e.g., MeOH, PBS).

Measurement Loop:

-

Blanking: Record baseline with pure solvent.

-

Absorption Scan: Scan 250–500 nm. Identify

.[4][5][6][7] -

Emission Scan: Excite at

.[4][5][7] Scan emission (typically 350–600 nm). -

Quantum Yield Determination (Comparative Method):

-

Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

) or 7-Methoxy-4-methylcoumarin.

-

Applications & Signaling Pathways[6]

Metal Ion Sensing (Fe³⁺ Quenching)

6-alkoxy-4-methylcoumarins can act as "turn-off" sensors for paramagnetic ions like Fe³⁺. The mechanism involves Paramagnetic Fluorescence Quenching or Chelation-Enhanced Quenching (CHEQ).

Figure 2: Logic flow for Fe³⁺ sensing using 6-alkoxy-4-methylcoumarin derivatives.

MAO-B Inhibition

Derivatives of 6-methoxy-4-methylcoumarin serve as scaffolds for Monoamine Oxidase B (MAO-B) inhibitors, crucial for Parkinson's disease therapy.[8] The 6-methoxy group mimics the dopamine structure, allowing the molecule to dock into the enzyme's active site.

References

-

BenchChem. Application Notes and Protocols: Fluorescence Spectroscopy of 6-Methoxy-4-methylcoumarin. BenchChem Application Library.

-

BenchChem. A Comparative Guide to the Photophysical Properties of 6-Methoxy-4-methylcoumarin and 7-Methoxy-4-methylcoumarin. BenchChem Technical Guides.

-

OMLC. Fluorescence emission spectrum of Coumarin 6 dissolved in ethanol. Oregon Medical Laser Center.

- V.K. Ahluwalia.Intermediates for Organic Synthesis. I.K. International Pvt Ltd, 2013.

-

M.J.J.P. Silva et al. Synthesis and photophysical properties of fluorescent 6-aryl-coumarin derivatives. ACS Omega, 2021.

-

BenchChem. 6-Methoxy-4-methylcoumarin in Pharmaceutical Synthesis (MAO-B Inhibitors). BenchChem Protocols.[4][8]

Sources

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. researchgate.net [researchgate.net]

- 3. omlc.org [omlc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

6-Hexyloxy-4-methylcoumarin: A Comprehensive Technical Guide for Liquid Crystal Mesogen Applications

Abstract

This technical guide provides an in-depth exploration of 6-hexyloxy-4-methylcoumarin as a thermotropic liquid crystal mesogen. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, mesomorphic properties, and the analytical techniques essential for its characterization. This guide emphasizes the causal relationships between molecular structure and liquid crystalline behavior, offering field-proven insights into the experimental design and data interpretation critical for the advancement of new materials and technologies. All protocols are presented as self-validating systems, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Promise of Coumarin-Based Liquid Crystals

Coumarin and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in materials science and medicinal chemistry.[1] Their rigid, planar benzopyran-2-one core structure, combined with the potential for diverse functionalization, makes them excellent candidates for the design of novel liquid crystal (LC) materials.[2] The introduction of flexible alkoxy chains at specific positions on the coumarin scaffold can induce mesomorphic behavior, leading to the formation of thermotropic liquid crystal phases.[3] These materials are characterized by a state of matter intermediate between a crystalline solid and an isotropic liquid, exhibiting both fluidity and long-range orientational order.

The 4-methylcoumarin scaffold, in particular, has been a subject of extensive research due to its synthetic accessibility and versatile biological activities.[4][5] The strategic placement of a hexyloxy chain at the 6-position is hypothesized to promote the formation of liquid crystalline phases by enhancing the molecule's aspect ratio and introducing sufficient molecular flexibility. This guide focuses specifically on 6-hexyloxy-4-methylcoumarin, providing a detailed examination of its properties as a liquid crystal mesogen.

Synthesis of 6-Hexyloxy-4-methylcoumarin

The synthesis of 6-hexyloxy-4-methylcoumarin is a well-established, two-step process that begins with the Pechmann condensation to form the hydroxycoumarin intermediate, followed by a Williamson ether synthesis to introduce the hexyloxy tail.[6][7] This approach offers high yields and purity, making it a reliable method for laboratory-scale production.

Synthesis Workflow

The overall synthetic pathway is illustrated in the diagram below.

Caption: Synthetic pathway for 6-hexyloxy-4-methylcoumarin.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Hydroxy-4-methylcoumarin

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydroquinone (1.0 eq) and ethyl acetoacetate (1.0 eq). Cool the mixture in an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the cooled and stirred mixture. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring. The resulting precipitate is collected by vacuum filtration and washed with copious amounts of water until the filtrate is neutral.

-

Purification: The crude 6-hydroxy-4-methylcoumarin is purified by recrystallization from ethanol to yield a white to off-white solid.

Step 2: Synthesis of 6-Hexyloxy-4-methylcoumarin

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-hydroxy-4-methylcoumarin (1.0 eq) and potassium carbonate (1.5 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Alkylation: Add 1-bromohexane (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-hexyloxy-4-methylcoumarin as a white solid.

Characterization of Mesomorphic Properties

The liquid crystalline properties of 6-hexyloxy-4-methylcoumarin are characterized by two primary techniques: Polarized Optical Microscopy (POM) for the visual identification of mesophases and their textures, and Differential Scanning Calorimetry (DSC) for the quantitative determination of phase transition temperatures and associated enthalpy changes.

Characterization Workflow

The following diagram outlines the logical flow for the characterization of the liquid crystalline properties of the synthesized compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Coumarin Schiff base-esters liquid crystals with symmetrical and unsymmetrical alkoxy chains: Synthesis, mesomorphic pr… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of 4-Methyl-6-Alkoxycoumarins

This Application Note is structured to serve as a definitive technical guide for the synthesis of 4-methyl-6-alkoxycoumarins. It prioritizes robustness and reproducibility, addressing the specific regiochemical challenges associated with para-substituted phenols in the Pechmann condensation.

Executive Summary

The synthesis of 4-methyl-6-alkoxycoumarins presents a distinct regiochemical challenge compared to the ubiquitous 7-substituted isomers (e.g., 4-methylumbelliferone). While the Pechmann condensation is the industry standard for coumarin assembly, the use of p-alkoxyphenols (e.g., 4-methoxyphenol) often suffers from lower reactivity and competitive side reactions compared to resorcinol derivatives.

This guide details two validated workflows:

-

Route A (The "Gold Standard"): A robust two-step protocol involving the condensation of hydroquinone followed by O-alkylation. This route guarantees high purity and regiochemical fidelity.

-

Route B (Green Direct Synthesis): An accelerated, solvent-free protocol using solid acid catalysts (Amberlyst-15) for direct condensation, suitable for high-throughput screening.

Mechanistic Foundation

Understanding the mechanism is critical for troubleshooting low yields. The Pechmann condensation involves the reaction between a phenol and a

Reaction Pathway Analysis

The reaction proceeds through three critical phases:

-

Transesterification: Acid-catalyzed attack of the phenol on the ester carbonyl.[1]

-

Hydroxyalkylation (Friedel-Crafts): Intramolecular attack of the aromatic ring on the activated ketone carbonyl.

-

Dehydration: Elimination of water to aromatize the pyrone ring.

Regioselectivity Note: For 6-alkoxycoumarins, the starting material is a p-alkoxyphenol. The directing effects of the alkoxy group (para/ortho) and the hydroxyl group (ortho/para) reinforce substitution at the position ortho to the hydroxyl, ensuring the formation of the 6-isomer.

Protocol A: The Robust Two-Step Synthesis (Recommended)

Rationale: Direct condensation of 4-methoxyphenol is often sluggish due to the steric and electronic modulation of the alkoxy group. The two-step method uses Hydroquinone (highly reactive) to form the coumarin core first, followed by a high-yield Williamson ether synthesis.

Step 1: Synthesis of 6-Hydroxy-4-methylcoumarin

Reagents:

-

Hydroquinone (1.0 equiv)[1]

-

Ethyl Acetoacetate (1.2 equiv)[2]

-

Catalyst: Sulfuric Acid (75%) or Amberlyst-15 (Solid Acid)

Procedure:

-

Setup: Charge a round-bottom flask with Hydroquinone (11.0 g, 0.1 mol) and Ethyl Acetoacetate (15.6 g, 0.12 mol).

-

Catalysis:

-

Reaction: Heat the mixture to 80°C (for

) or 110°C (for Amberlyst) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Quench: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring.

-

Isolation: The product precipitates as a solid.[1][5] Filter, wash with cold water (3 x 50 mL) to remove acid traces.

-

Purification: Recrystallize from dilute ethanol.

-

Yield Target: 85-95%[1]

-

Appearance: White/Off-white needles.

-

Step 2: O-Alkylation (Williamson Ether Synthesis)

Reagents:

-

Alkyl Halide (e.g., Methyl Iodide or Ethyl Bromide) (1.5 equiv)

-

Base: Anhydrous

(2.0 equiv) -

Solvent: Dry Acetone or DMF

Procedure:

-

Dissolution: Dissolve 6-Hydroxy-4-methylcoumarin (1.76 g, 10 mmol) in dry Acetone (30 mL).

-

Deprotonation: Add Anhydrous

(2.76 g, 20 mmol). Stir at room temperature for 15 minutes. -

Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

-

Reflux: Heat to reflux (56°C) for 4–6 hours.

-

Workup: Filter off inorganic salts (

/KI). Evaporate the solvent under reduced pressure. -

Final Purification: Recrystallize from Ethanol.

Protocol B: Direct Green Synthesis (Advanced)

Rationale: For high-throughput applications or when waste reduction is paramount, this solvent-free method utilizes solid acid catalysts.

Reagents:

-

4-Alkoxyphenol (e.g., 4-Methoxyphenol) (1.0 equiv)

-

Ethyl Acetoacetate (1.1 equiv)[4]

-

Catalyst: Amberlyst-15 (20 wt%) or

(10 mol%)

Procedure:

-

Mix: Combine 4-Methoxyphenol (10 mmol) and Ethyl Acetoacetate (11 mmol) in a reaction vial.

-

Catalyst: Add Amberlyst-15 (0.3 g).

-

Heat: Stir at 110°C (oil bath) solvent-free for 1–2 hours.

-

Note: The mixture will liquefy upon heating and then solidify as the product forms.

-

-

Extraction: Add hot Ethanol (10 mL) to dissolve the product. Filter hot to remove the solid catalyst (Catalyst can be regenerated).

-

Crystallization: Cool the filtrate to 0°C. Collect crystals by filtration.

Critical Parameters & Catalyst Selection

The choice of catalyst significantly impacts the yield and "cleanliness" of the reaction (tar formation).

| Parameter | Sulfuric Acid ( | Amberlyst-15 (Solid Acid) | Indium Chloride ( |

| Reaction Type | Homogeneous | Heterogeneous | Lewis Acid / Homogeneous |

| Temperature | 0°C | 110°C | 80°C - 100°C |

| Yield (Step 1) | High (85-90%) | Excellent (90-95%) | Good (80-85%) |

| Green Score | Low (Acid waste) | High (Recyclable) | Moderate |

| Side Reactions | High (Sulfonation/Tars) | Low | Low |

| Best For | Bulk Scale-up | Lab Scale / Green Chem | Sensitive Substrates |

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific alkoxy derivative.

Troubleshooting & Quality Control

-

Tarry Precipitate: A common issue in Pechmann condensation.

-

Cause: Overheating or uncontrolled exotherm with

. -

Solution: Maintain strict temperature control during addition. Switch to Amberlyst-15 to eliminate charring.

-

-

Incomplete Reaction:

-

Check: Water is a byproduct. If the reaction stalls, ensure water is being removed (if using a solvent like Toluene) or use a drying agent/excess reagent in solvent-free conditions.

-

-

Fluorescence Check:

-

4-methyl-6-alkoxycoumarins typically exhibit strong blue fluorescence under UV light (365 nm). Use this for quick qualitative TLC monitoring.

-

References

-

Sethi, A. et al. (2016). Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction. Chemistry Central Journal. Retrieved from [Link]

-

Potdar, M. K. et al. (2001).[6] Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid. Organic Chemistry Portal. Retrieved from [Link]

-

MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]

-

Wikipedia. Pechmann condensation Mechanism and Overview. Retrieved from [Link][7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iiste.org [iiste.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

Protocol: Selective O-Alkylation of 6-Hydroxy-4-methylcoumarin via Williamson Ether Synthesis

Abstract & Strategic Significance

The modification of coumarin scaffolds is a cornerstone in medicinal chemistry due to their anticoagulant, antimicrobial, and anticancer properties. This Application Note details the synthesis of 6-(hexyloxy)-4-methylcoumarin from 6-hydroxy-4-methylcoumarin .

The introduction of a hexyl chain via O-alkylation serves a critical pharmacokinetic function: Lipophilicity Modulation . While the parent hydroxycoumarin is polar and may exhibit limited membrane permeability, the hexyloxy derivative (

This guide moves beyond simple "recipe" instructions to provide a robust, scalable, and self-validating protocol, emphasizing the control of regioselectivity (O- vs. C-alkylation) and the prevention of lactone ring hydrolysis.

Scientific Foundation & Reaction Logic

The Challenge: Regioselectivity and Ring Stability

The alkylation of 6-hydroxy-4-methylcoumarin presents two primary chemical risks:

-

Ambident Nucleophilicity: The phenoxide ion can attack the alkyl halide at the oxygen (O-alkylation, desired) or the ortho-carbon (C-alkylation, undesired).

-

Lactone Hydrolysis: The coumarin ring is an ester. Strong bases (e.g., NaOH, KOH) in aqueous media or at high temperatures can hydrolyze the lactone, opening the ring to form a cinnamic acid derivative.

The Solution: Williamson Ether Synthesis

To maximize O-alkylation and preserve the ring, we utilize anhydrous Potassium Carbonate (

-

Base Selection:

is a mild base ( -

Solvent Selection: Acetone is a polar aprotic solvent that solvates the cation (

), leaving the phenoxide anion "naked" and highly reactive for the

Reaction Mechanism

The reaction proceeds via a classic

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for coumarin alkylation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 6-Hydroxy-4-methylcoumarin | 176.17 | 1.0 | Substrate |

| Hexyl Bromide | 165.07 | 1.2 - 1.5 | Alkylating Agent |

| Potassium Carbonate ( | 138.21 | 2.0 - 3.0 | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |

| Acetone | - | Solvent | Dry (Reagent Grade) |

Method A: Standard Reflux (Recommended)

Best for: Routine synthesis, high purity requirements, avoiding ring opening.

Step 1: Activation

-

In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.76 g (10 mmol) of 6-hydroxy-4-methylcoumarin in 30 mL of dry acetone.

-

Add 4.14 g (30 mmol) of anhydrous

. -

Critical Step: Stir at room temperature for 15-30 minutes.

-

Observation: The solution may turn yellow, indicating phenoxide formation.

-

Step 2: Alkylation

-

Add 0.16 g (1 mmol) of Potassium Iodide (KI).

-

Why? KI converts trace Hexyl-Br to Hexyl-I in situ, which is a more reactive electrophile (Finkelstein condition).

-

-

Add 2.1 mL (15 mmol) of Hexyl bromide dropwise via syringe.

-

Attach a reflux condenser and heat the mixture to a gentle reflux (~56°C) for 6–12 hours .

Step 3: Process Control (TLC)

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).

-

Visualization: UV Lamp (254 nm / 365 nm).

-

Target: Disappearance of the starting material spot (

) and appearance of a new, less polar product spot (

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (

, KBr) and wash the filter cake with small portions of acetone. -

Evaporate the solvent from the filtrate under reduced pressure (Rotavap).

-

Precipitation: Pour the residue into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

-

Note: If an oil forms, extract with Dichloromethane (DCM), wash with brine, dry over

, and evaporate.

-

Step 5: Purification

-

Recrystallize the crude solid from Ethanol or Methanol .

-

Dry in a vacuum oven at 40°C.

Method B: Accelerated Protocol (DMF)

Best for: Unreactive substrates or rapid screening. Risk: Higher chance of side reactions.

-

Use DMF (Dimethylformamide) instead of acetone.

-

Heat to 80-90°C for 2-4 hours.

-

Warning: Workup requires thorough washing with water to remove DMF.

Workflow Decision Tree

Figure 2: Operational workflow for the synthesis and purification of 6-(hexyloxy)-4-methylcoumarin.

Characterization & Validation Standards

The researcher must validate the product structure using the following expected data points.

Physical Appearance

-

Substrate: Off-white/beige powder, MP ~248°C.

-

Product: White to pale yellow crystalline solid.

-

Melting Point: Expected to be significantly lower than the starting material (typically 80°C – 120°C range for long-chain ethers of this class).

Spectroscopy (Expected Data)

NMR (400 MHz,- 2.40 (s, 3H): Methyl group at C4.[2]

- 6.25 (s, 1H): Proton at C3 (Characteristic Coumarin Doublet/Singlet).

-

3.95 - 4.05 (t, 2H):

- 1.20 - 1.80 (m, 8H): Alkyl chain methylene protons.

- 0.90 (t, 3H): Terminal methyl of hexyl chain.

- 6.90 - 7.50 (m, 3H): Aromatic protons (C5, C7, C8).

IR Spectroscopy (

-

1700 - 1720

: Strong -

2850 - 2950

: Strong -

Absence: Broad

stretch at 3200-3400

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Starting material remains after 12h | Base is too weak or old (hydrated). | Use fresh anhydrous |

| Product is an oil/sticky gum | Residual solvent or impurities. | Triturate with cold hexane or recrystallize from ethanol/water mixture. |

| New spot on TLC is very polar ( | Ring opening (Hydrolysis). | Ensure reagents are dry. Avoid strong aqueous bases (NaOH). |

| Low Yield | C-alkylation side product. | Ensure solvent is polar aprotic (Acetone/DMF) to favor O-alkylation. |

References

-

General Williamson Ether Synthesis on Coumarins

-

Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins.[3]

-

Source: (General reference for alkoxy-coumarin protocols).

-

-

Substrate Properties (6-Hydroxy-4-methylcoumarin)

- PubChem Compound Summary for CID 75409.

-

Source:

-

Biological Relevance of Alkylated Coumarins

- Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities.

-

Source:

-

Catalysis (Finkelstein Condition)

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogen

-

Source:

-

Safety Data (Alkyl Bromides & Coumarins)

- Safety Data Sheet: 7-Hydroxy-4-methylcoumarin (Isomer reference for safety).

-

Source:

Sources

Application Note: High-Purity Recrystallization of 6-Hexyloxy-4-methylcoumarin

Topic: Recrystallization Solvent System for 6-Hexyloxy-4-methylcoumarin Purification Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract

This guide details the purification of 6-hexyloxy-4-methylcoumarin, a lipophilic coumarin derivative often synthesized via the Pechmann condensation or Williamson ether synthesis. While standard coumarins are typically purified using aqueous ethanol, the addition of the C6-hexyloxy chain introduces significant lipophilicity, altering the solubility profile. This protocol establishes Ethanol (EtOH) as the primary solvent system, with Ethanol/Water and Ethyl Acetate/Hexane as validated alternatives depending on the impurity profile. The methodology emphasizes thermodynamic control to prevent "oiling out"—a common failure mode for alkoxycoumarins.

Introduction & Compound Analysis

6-Hexyloxy-4-methylcoumarin is a structural hybrid containing a polar lactone core and a non-polar hexyloxy tail. This amphiphilic nature dictates the purification strategy.

-

Core Structure: 4-Methylcoumarin (Polar, planar, rigid).

-

Substituent: 6-Hexyloxy group (Non-polar, flexible alkyl chain).

-

Critical Impurities:

-

6-Hydroxy-4-methylcoumarin (Starting material, highly polar, H-bond donor).

-

1-Bromohexane (Alkylating agent, non-polar liquid).

-

Inorganic Salts (K₂CO₃/NaBr from synthesis).

-

Solubility Logic (The "Like Dissolves Like" Gradient)

The purification goal is to crystallize the target while keeping the polar phenol and non-polar alkyl halide in the mother liquor.

| Solvent System | Role | Suitability Rating | Mechanism |

| Ethanol (95-100%) | Primary | High | Dissolves target at reflux; moderate solubility at RT precipitates target while retaining polar impurities. |

| EtOH : H₂O (80:20) | Secondary | Medium | Increases yield but risks "oiling out" if the water content is too high due to the hydrophobic hexyl chain. |

| EtOAc : Hexane | Alternative | High | Best for removing non-polar side products. Excellent for highly lipophilic analogs. |

Experimental Protocol: The Thermodynamic Crystallization

Phase 1: Solvent Selection & Preparation

Safety: Perform all steps in a fume hood. 6-Hexyloxy-4-methylcoumarin may be an irritant.

-

Primary Solvent: Absolute Ethanol (or 95% EtOH).

-

Anti-Solvent (Optional): Deionized Water (warm).

-

Equipment: Erlenmeyer flask, magnetic stirrer, hot plate, reflux condenser (optional but recommended), Buchner funnel.

Phase 2: Dissolution (Saturation)

-

Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.

-

Add a minimal amount of Ethanol (start with ~3-4 mL per gram of solute).

-

Heat the mixture to a gentle boil (approx. 78°C) with stirring.

-

Incremental Addition: If the solid does not dissolve, add hot ethanol in 1 mL portions until a clear, homogeneous solution is obtained.

-

Note: If insoluble particles remain (likely inorganic salts or dust), perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.

-

Phase 3: Crystallization (Controlled Cooling)

Critical Step: Rapid cooling often causes this compound to separate as an oil rather than crystals due to the flexible hexyl chain lowering the lattice energy.

-

Remove the flask from heat and place it on a cork ring or wood block (insulator).

-

Allow the solution to cool to room temperature (RT) undisturbed for 45–60 minutes .

-

Visual Check: Needle-like crystals should begin to form.

-

-

Anti-Solvent Trigger (If yield is low): If crystallization is sparse at RT, add warm water dropwise until slight turbidity persists, then add one drop of ethanol to clear it. Let it cool again.

-

Final Chill: Once at RT, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

Phase 4: Isolation & Drying

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with ice-cold ethanol (2 x 5 mL). Do not use water if you used pure ethanol, as it may precipitate impurities.

-

Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 40°C for 4 hours.

Process Visualization (Workflow Diagram)

Figure 1: Step-by-step logic flow for the recrystallization of lipophilic coumarins.

Characterization & Validation

To ensure the protocol was successful, validate the product against these parameters.

| Test | Method | Expected Result | Failure Indicator |

| Purity | TLC (Hexane:EtOAc 8:2) | Single spot (Rf ~0.5–0.6) | Multiple spots or streaking (Phenol impurity stays at baseline). |

| Identity | ¹H NMR (CDCl₃) | Triplet at ~4.0 ppm (OCH₂), Singlet at ~2.4 ppm (CH₃), Doublet at ~6.1 ppm (H-3). | Extra peaks in aromatic region (starting material).[1] |

| Melting Point | Capillary Method | Sharp range (e.g., 80–85°C) * | Wide range (>2°C) indicates solvent occlusion or impurity. |

*Note: Exact melting point depends on specific polymorphs but should be distinct from the hydroxy precursor (~248°C).

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: The solution cooled too fast, or the solvent became too polar (too much water added).

-

Fix: Re-heat the mixture until clear. Add a small amount of Ethanol or Ethyl Acetate to increase lipophilicity. Allow to cool much more slowly (wrap flask in a towel).

Issue: No Crystals Form

-

Cause: Solution is not saturated (too much solvent).

-

Fix: Evaporate 20-30% of the solvent on a rotary evaporator or steam bath and re-cool. Scratch the inner glass wall with a glass rod to induce nucleation.

Issue: Product is Colored (Yellow/Brown)

-

Cause: Oxidation byproducts or residual phenol.

-

Fix: Add activated charcoal (1-2% w/w) to the boiling solution, stir for 2 minutes, and perform a hot filtration before cooling.

References

-

BenchChem. Synthesis of 6-Methoxy-4-methylcoumarin - Recrystallization Protocols. Retrieved from .

-

ChemicalBook. 6-Hydroxy-4-methylcoumarin Properties and Purification. Retrieved from .

-

University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from .

-

ResearchGate. Synthesis of 6- and 7-alkoxy-4-methylcoumarins. Retrieved from .

-

PubChem. 6-Methoxy-4-methylcoumarin Compound Summary. Retrieved from .

Sources

Application Note: High-Efficiency Solvent Systems for the Synthesis of 6-(hexyloxy)-4-methyl-2H-chromen-2-one

This Application Note is designed for researchers and process chemists optimizing the synthesis of 6-(hexyloxy)-4-methyl-2H-chromen-2-one (also known as 6-hexyloxy-4-methylcoumarin). It moves beyond standard textbook procedures to address critical solvent effects on yield, purity, and process scalability.

Executive Summary

The synthesis of 6-(hexyloxy)-4-methyl-2H-chromen-2-one is a critical workflow for generating lipophilic coumarin derivatives used as fluorescent probes and pharmaceutical intermediates. While the synthesis is chemically straightforward, solvent selection dictates the reaction kinetics, impurity profile, and downstream processing costs.

This guide evaluates the Two-Step Modular Synthesis route:

-

Pechmann Condensation: Formation of the coumarin core.[1][2]

-

Williamson Etherification: Installation of the hexyloxy tail.

Key Finding: Replacing traditional dipolar aprotic solvents (DMF) with Methyl Ethyl Ketone (MEK) or Acetone with Catalytic KI in the alkylation step significantly improves the Green Chemistry profile without compromising yield.

Chemical Pathway & Mechanism

The synthesis relies on constructing the benzopyrone core followed by lipophilic modification.

Reaction Scheme (Graphviz Visualization)

The following diagram illustrates the two-step pathway and the critical solvent interaction points.

Caption: Two-step synthesis pathway highlighting critical solvent intervention points.

Solvent Selection Guide

Phase 1: Pechmann Condensation (Core Formation)

The reaction between hydroquinone and ethyl acetoacetate is driven by acid catalysis.[2]

| Solvent System | Yield Potential | Pros | Cons | Recommendation |

| Neat H₂SO₄ | High (80-90%) | Fast reaction (<2h); No solvent cost. | High exotherm; tedious ice-quench workup; waste generation. | Standard for small scale. |

| Ethanol/Amberlyst-15 | Moderate (60-75%) | Green solvent; reusable catalyst; easy filtration. | Slower kinetics; requires reflux; lower solubility of hydroquinone. | Recommended for Green Chem. |

| Ionic Liquids | High (>90%) | Recyclable; high selectivity. | Prohibitive cost for routine synthesis; viscous handling. | Specialized use only. |

Phase 2: Alkylation (Hexyl Chain Installation)

This is the rate-limiting step involving an S_N2 reaction between the phenoxide anion (from 6-hydroxy-4-methylcoumarin) and 1-bromohexane.

-

The Challenge: The 6-hydroxycoumarin salt is polar, while 1-bromohexane is lipophilic. The solvent must solubilize both to facilitate the collision.

| Solvent Candidate | Dielectric Const.[3] (ε) | Boiling Pt. (°C) | Suitability | Notes |

| DMF | 36.7 | 153 | High | Excellent rate; hard to remove (water wash required); reprotoxic. |

| Acetone | 20.7 | 56 | Medium | Easy removal (rotovap); low boiling point slows reaction with hexyl bromide. |

| Acetonitrile | 37.5 | 82 | High | Good compromise; toxic (metabolizes to cyanide); expensive. |

| MEK (2-Butanone) | 18.5 | 80 | Optimal | Higher boiling point than acetone speeds up reaction; easy removal; lower toxicity than DMF. |

Expert Insight: While DMF is the classic choice for S_N2, Acetone is preferred for ease of workup. To overcome Acetone's lower boiling point and slower kinetics with the bulky hexyl chain, we add catalytic Potassium Iodide (KI) . This generates 1-iodohexane in situ (Finkelstein reaction), which is a better electrophile, restoring reaction speed without using toxic DMF.

Optimized Experimental Protocol

Step 1: Synthesis of 6-Hydroxy-4-methylcoumarin

Reference Method: Pechmann Condensation[2][4]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an ice bath.

-

Reagents: Charge Hydroquinone (11.0 g, 0.1 mol) and Ethyl Acetoacetate (13.0 g, 0.1 mol).

-

Catalyst Addition: Add 75% Sulfuric Acid (20 mL) dropwise while maintaining temperature < 10°C.

-

Reaction: Remove ice bath. Stir at room temperature for 12–18 hours. The mixture will solidify into a slurry.

-

Quench: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring.

-

Isolation: Filter the precipitate. Wash with cold water (3 x 50 mL) until filtrate is neutral pH.

-

Purification: Recrystallize from Ethanol (95%) .

-

Validation: Melting Point should be ~240–245°C.

-

Step 2: Synthesis of 6-(hexyloxy)-4-methyl-2H-chromen-2-one

Reference Method: Modified Williamson Ether Synthesis (Acetone-KI System)

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and drying tube (CaCl₂).

-

Solvation: Dissolve 6-Hydroxy-4-methylcoumarin (1.76 g, 10 mmol) in Acetone (30 mL).

-

Note: If using MEK, reduce volume to 20 mL due to better thermal efficiency.

-

-

Base Activation: Add Anhydrous Potassium Carbonate (K₂CO₃, 2.76 g, 20 mmol). Stir for 15 minutes at Room Temp to form the phenoxide.

-

Visual Check: The solution may turn slight yellow/green fluorescent.

-

-

Alkylation: Add 1-Bromohexane (2.1 mL, 15 mmol) and Potassium Iodide (KI, 0.16 g, 1 mmol) .

-

Reflux: Heat the mixture to gentle reflux (approx. 60°C for Acetone) for 6–8 hours.

-

Workup:

-

Purification: The crude residue is likely an oil or low-melting solid. Recrystallize from Methanol or a Hexane/Ethyl Acetate mixture.

Workflow Decision Matrix

Use this logic flow to adapt the protocol based on your lab's constraints.

Caption: Decision matrix for selecting the optimal alkylation solvent.

Validation & Quality Control

To ensure the protocol was successful, verify the following parameters:

-

Appearance: The final product should be a white to pale cream crystalline solid.

-

Solubility: Insoluble in water; soluble in Chloroform, DMSO, and Ethanol.

-

Fluorescence: Strong blue fluorescence under UV light (365 nm) in ethanol solution.

-

1H NMR (CDCl₃, 400 MHz) Diagnostic Peaks:

- 2.40 (s, 3H, 4-CH3)

- 4.02 (t, 2H, -OCH2-) - Confirms Hexyl attachment

- 6.15 (s, 1H, H-3) - Confirms Coumarin ring integrity

References

-

ResearchGate. (2020). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins. Retrieved from [Link]

-

PubChem. (2025).[11] 6-Hydroxy-4-methylchromen-2-one Compound Summary. Retrieved from [Link]

-

Semantic Scholar. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives. Retrieved from [Link]

-

Arkivoc. (2025).[4] Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 7-(6-Bromohexyloxy)-4-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [open.bu.edu]

- 8. ijpsr.com [ijpsr.com]

- 9. ias.ac.in [ias.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one | C11H10O4 | CID 238946 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Pechmann Condensation for 6-Substituted Coumarins

Welcome to the technical support center for the Pechmann condensation. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of 6-substituted coumarins. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the Pechmann condensation and why is it important for coumarin synthesis?

The Pechmann condensation is a classic acid-catalyzed reaction that synthesizes coumarins from a phenol and a β-ketoester (like ethyl acetoacetate).[1][2][3] It is one of the most straightforward and widely used methods due to the accessibility of simple starting materials.[2][4][5] The reaction typically involves transesterification, an electrophilic aromatic substitution onto the phenol ring, and a final dehydration step to form the heterocyclic coumarin core.[1][2]

Q2: How does a substituent at the 6-position of the final coumarin (originating from a 4-substituted phenol) affect the reaction?

A substituent on the phenol starting material significantly influences its nucleophilicity and can introduce steric effects.

-

Electron-donating groups (e.g., -CH₃, -OCH₃) at the para-position (which becomes the 6-position) activate the ring, making it more nucleophilic and generally accelerating the rate of electrophilic aromatic substitution.

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, making the reaction more sluggish and often requiring harsher conditions (stronger acids, higher temperatures) to proceed effectively.[6]

Q3: What are the most common side reactions, and how can they be minimized?

The most prevalent side reaction is the formation of the isomeric chromone via the Simonis chromone cyclization.[1] This occurs when the initial reaction happens at the ketone of the β-ketoester instead of the ester.[1] Other potential side products include diarylglutamic acids and various polymers or charring, especially under excessively harsh acidic conditions or high temperatures.[7][8] To minimize these:

-

Optimize Temperature: Avoid excessively high temperatures which can promote side reactions.[7]

-

Catalyst Choice: Use a catalyst with appropriate acidity. Very strong acids like concentrated H₂SO₄ can sometimes promote unwanted pathways.[7] Milder, solid acid catalysts can offer better selectivity.[9][10]

-

Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.[7]

Q4: Is it better to run the reaction with or without a solvent?

Many modern and highly efficient Pechmann condensation protocols are performed under solvent-free conditions.[7][11][12] This approach offers several advantages, including higher reaction rates (due to increased reactant concentration), easier product isolation, and reduced environmental impact.[7][12] However, for substrates with poor miscibility or high melting points, a high-boiling point polar aprotic solvent may be necessary.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired 6-Substituted Coumarin

Q: I'm reacting 4-chlorophenol with ethyl acetoacetate using Amberlyst-15 and getting a very low yield. What are the likely causes and solutions?

A: Low yield with a deactivated phenol like 4-chlorophenol is a common challenge. Here is a systematic approach to troubleshoot this issue:

-

Insufficient Catalytic Activity: The electron-withdrawing chloro-group deactivates the phenol ring, making the crucial electrophilic substitution step difficult.

-

Causality: The catalyst must be acidic enough to activate the β-ketoester for reaction with a less nucleophilic phenol. Amberlyst-15 is a strong acid resin, but its activity can be hampered by substrate polarity and temperature limitations.[11][13]

-

Solution:

-

Increase Catalyst Loading: Cautiously increase the catalyst loading from a typical 10 mol% to 15 or 20 mol%.[14]

-

Switch to a Stronger/Different Catalyst: Consider a stronger Brønsted acid like methanesulfonic acid or a Lewis acid like ZrCl₄ or InCl₃, which are known to be effective for these condensations.[5][9][15] For a heterogeneous option, tungstated zirconia (W/ZrO₂) is a highly active and reusable solid acid catalyst.[13]

-

-

-

Sub-Optimal Reaction Temperature: The reaction may lack the necessary activation energy.

-

Causality: Every reaction has an optimal temperature. Too low, and the rate is negligible; too high, and decomposition or side reactions dominate.[7][16]

-

Solution: Incrementally increase the reaction temperature in 10°C steps (e.g., from 110°C to 130°C), while carefully monitoring the reaction progress and side product formation with TLC.[7] Microwave-assisted synthesis can also be an effective way to rapidly achieve high temperatures and improve yields.[11][16]

-

-

Reactant Purity and Stoichiometry: Impurities can inhibit the catalyst or interfere with the reaction.

-

Causality: Water is a common impurity that can hydrolyze reactants and interact with the acid catalyst, reducing its efficacy. Ensure your phenol and β-ketoester are anhydrous.

-

Solution: Use freshly distilled or high-purity reagents. Ensure a 1:1 molar ratio of the phenol and β-ketoester.

-

Problem 2: Significant Formation of an Isomeric Byproduct (Chromone)

Q: My reaction of 4-methoxyphenol with ethyl benzoylacetate is producing two spots on TLC with similar R_f values, and my NMR shows a mixture of coumarin and what I suspect is a chromone. How do I improve selectivity?

A: This is a classic selectivity problem between the Pechmann (coumarin) and Simonis (chromone) pathways.[1]

-

Understanding the Mechanistic Divergence:

-

Pechmann Pathway: The reaction is initiated by transesterification of the phenol with the β-ketoester, followed by intramolecular electrophilic substitution (C-acylation).[1]

-

Simonis Pathway: The reaction begins with the phenol attacking the more reactive ketone carbonyl (O-acylation), which then cyclizes to form the chromone.[1]

-

Causality: The choice of catalyst and reaction conditions can favor one pathway over the other. Catalysts like P₂O₅ are known to strongly favor the Simonis pathway.[1]

-

-

Solutions for Improving Selectivity:

-

Catalyst Choice is Key: Avoid strong dehydrating agents like P₂O₅ if coumarin is the desired product. Brønsted acids like H₂SO₄, or solid acids like Amberlyst-15 or sulfated zirconia generally favor the Pechmann pathway.[9][13]

-

Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically favored product.

-

Change the β-Ketoester: The structure of the β-ketoester can influence the outcome. If issues persist with ethyl benzoylacetate, switching to a different ester (e.g., ethyl acetoacetate) might alter the selectivity, although this will also change the final product.

-

Problem 3: Difficult Purification and Catalyst Removal

Q: I used concentrated sulfuric acid for my synthesis of 6-methylcoumarin. The yield looks good, but I'm struggling to remove the acid and purify the product from the dark, tarry mixture.

A: This is a primary drawback of using homogeneous, strong mineral acids.[9]

-

Causality: Concentrated H₂SO₄ is corrosive, non-recoverable, and can cause charring and sulfonation side reactions, leading to complex purification challenges and acidic waste streams.[9][13]

-

Improved Work-up Procedure:

-

Quenching: After cooling, carefully and slowly pour the reaction mixture over crushed ice. This will precipitate the crude coumarin and dilute the acid.

-

Neutralization & Extraction: Filter the crude solid. Dissolve it in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.[7]

-

-

The Superior Long-Term Solution: Switch to a Heterogeneous Catalyst.

-

Rationale: The best way to avoid this problem is to prevent it. Using a solid acid catalyst like Amberlyst-15, Nafion-H, or various supported catalysts (e.g., W/ZrO₂, Fe₃O₄@sulfosalicylic acid) simplifies the entire process.[9][10][11][13]

-

Advantage: At the end of the reaction, the catalyst can be simply filtered off.[7][11] This eliminates the hazardous quenching step, reduces acidic waste, and often provides a cleaner crude product that is easier to purify. Furthermore, these catalysts are often reusable, making the process more economical and environmentally friendly.[9][15]

-

Part 3: Optimized Experimental Protocol

Solvent-Free Synthesis of 6-Methyl-4-phenylcoumarin using a Solid Acid Catalyst

This protocol is based on general procedures optimized for solid acid catalysts, providing a robust and easily purified synthesis.[7][14][17]

Reagents & Materials:

-

4-Methylphenol (p-cresol) (1.08 g, 10 mmol)

-

Ethyl benzoylacetate (1.92 g, 10 mmol)

-

Tungstated Zirconia (W/ZrO₂) catalyst (10 mol%, ~0.25 g)

-

Round-bottom flask (50 mL) with a magnetic stir bar

-

Heating mantle with temperature control and thermocouple

-

Ethyl acetate, Ethanol (for recrystallization)

Procedure:

-

Reactant Loading: To the 50 mL round-bottom flask, add 4-methylphenol, ethyl benzoylacetate, and the W/ZrO₂ catalyst.

-

Reaction: Place the flask in the heating mantle and heat the mixture to 120°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing them by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting materials are consumed, turn off the heat and allow the mixture to cool to room temperature (~60-70°C), where it will still be liquid.

-

Catalyst Separation: Add 20 mL of ethyl acetate to dissolve the product mixture. Filter the hot solution through a short plug of celite or by simple filtration to remove the solid W/ZrO₂ catalyst. The catalyst can be washed with a small amount of fresh ethyl acetate, dried, and stored for reuse.[13][15]

-

Purification: Transfer the filtrate to a separatory funnel and wash with 1M NaOH(aq) to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Recrystallization: Recrystallize the resulting crude solid from hot ethanol to yield pure 6-methyl-4-phenylcoumarin as a white crystalline solid.

Part 4: Key Concepts & Visualizations

Catalyst Selection Guide

The choice of catalyst is paramount for optimizing the Pechmann condensation. This table summarizes the characteristics of common catalysts.

| Catalyst Type | Examples | Acidity | Conditions | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, CF₃COOH | Very Strong | Harsh, High Temp | Inexpensive, potent | Corrosive, difficult workup, waste[4][9] |

| Lewis Acids | AlCl₃, ZrCl₄, InCl₃ | Strong | Moderate-Harsh | High activity for deactivated phenols | Moisture sensitive, stoichiometric amounts often needed[5][15] |

| Polymer Resins | Amberlyst-15, Nafion-H | Strong | Moderate, Solvent-free | Reusable, easy separation, less corrosive[11][12] | Limited thermal stability, potential for pore blocking[13] |

| Solid Superacids | Sulfated Zirconia, W/ZrO₂ | Very Strong | Moderate, Solvent-free | High activity, reusable, thermally stable[13] | Higher initial cost, preparation required |

| Ionic Liquids | [bmim]HSO₄ | Moderate | Mild-Moderate | "Green" solvent/catalyst, reusable | Viscosity, cost, potential purification issues[9] |

Visualizing the Reaction Mechanism

The following diagram illustrates the widely accepted mechanism for the acid-catalyzed Pechmann condensation.

Caption: Acid-catalyzed mechanism of the Pechmann condensation.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common experimental problems.

Caption: A decision tree for troubleshooting the Pechmann condensation.

References

-

Valizadeh, H., & Gholipour, H. (2016). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 6(81), 77803-77820. [Link]

-

Akbari, A., et al. (2016). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Journal of Chemical Reviews, 2(2), 85-102. [Link]

-

Goswami, L., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 9305-9316. [Link]

-

Heravi, M. M., et al. (2014). Optimization of the Pechmann reaction conditions. ResearchGate. [Link]

-

Lupaș, A., et al. (2017). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 22(12), 2095. [Link]

-

Reddy, B. M., et al. (2006). SYNTHESIS OF COUMARINS CATALYZED BY ECO-FRIENDLY W/ZrO2 SOLID ACID CATALYST. Synthetic Communications, 36(17), 2493-2499. [Link]

-

ResearchGate. (n.d.). Optimisation of the Pechmann reaction conditions using microwave irradiation. ResearchGate. [Link]

-

Goswami, L., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. PMC. [Link]

-

Ahmed, S. A., & Desai, K. R. (2016). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Chemistry and Materials Research, 8(6), 86-91. [Link]

-

Al-haj Hussien, F., et al. (2018). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. Journal of Harmonized Research in Applied Sciences, 6(2), 112-121. [Link]

-

Wikipedia. (n.d.). Pechmann condensation. Wikipedia. [Link]

-

Tyndall, S., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(17), 8951-8953. [Link]

-

Martínez-Vera, A. S., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill. Molecules, 28(9), 3907. [Link]

-

Harvard University. (n.d.). Pechmann Condensation. Harvard University Chemistry Department. [Link]

-

Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References. Taylor & Francis Online. [Link]

-

Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ResearchGate. [Link]

-

Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163. [Link]

Sources

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. DSpace [open.bu.edu]

- 3. Pechmann Condensation [organic-chemistry.org]

- 4. iiste.org [iiste.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts | MDPI [mdpi.com]

- 12. iiste.org [iiste.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Technical Support Center: Troubleshooting Low Fluorescence in Coumarin Derivatives

Introduction: The Photophysics of Coumarin

Coumarin derivatives are governed by Intramolecular Charge Transfer (ICT) .[1][2][3][4] In a "bright" state, the electron donor (typically at the 7-position, e.g., -OH, -NR2) pushes electron density to the acceptor (the carbonyl at position 2), creating a highly emissive planar excited state.

However, this system is fragile. External factors can force the molecule into a Twisted Intramolecular Charge Transfer (TICT) state, where the donor group rotates out of plane. This twisted state is non-emissive (dark) and relaxes via non-radiative decay. Troubleshooting low intensity is often the art of preventing this "twist" or preventing the molecules from stacking.

Diagnostic Decision Tree

Use this flowchart to isolate the root cause of your signal loss before proceeding to specific Q&A.

Figure 1: Systematic workflow for identifying fluorescence quenching mechanisms in coumarin derivatives.

Troubleshooting Guides & FAQs

Category 1: Environmental Factors (Solvent & pH)[1]

Q: I synthesized a 7-diethylaminocoumarin derivative. It glows brightly in dioxane but is barely visible in water or methanol. Did I degrade my sample?

Diagnosis: Likely TICT Quenching , not degradation. Mechanism: 7-dialkylaminocoumarins (like Coumarin 1, 152, 481) are susceptible to Twisted Intramolecular Charge Transfer (TICT).[3] In polar solvents (especially protic ones like water or alcohols), the solvent stabilizes the highly polar "twisted" excited state. As the diethylamino group rotates 90° relative to the coumarin core, the energy dissipates as heat rather than light [1]. Solution:

-

Switch Solvents: Test in non-polar or aprotic polar solvents (e.g., Toluene, Dichloromethane, DMSO).

-

Rigidify the Structure: If aqueous solubility is required, use "rigidized" coumarins like Coumarin 153 or Coumarin 6 , where the amino group is locked in a ring structure, physically preventing the twist and preserving fluorescence in polar media [2].

Q: My 7-hydroxycoumarin (Umbelliferone) probe loses all fluorescence below pH 7. Why?

Diagnosis: Protonation-induced ICT Disruption . Mechanism: The fluorescence of 7-hydroxycoumarin relies on the electron-donating capability of the hydroxyl group.

-

Anionic Form (Deprotonated, pH > 8): Strong electron donor (

). Efficient ICT. High Quantum Yield ( -

Neutral Form (Protonated, pH < 6): Weak electron donor (

). Inefficient ICT. Low Quantum Yield.[5][6] Solution: -

Maintain buffer pH > 8.0 for maximum intensity.

-

If working in acidic environments (e.g., lysosomal tracking), switch to a coumarin with a lower pKa or a different fluorophore class (e.g., Rhodamine derivatives) [3].

Category 2: Concentration & Measurement Artifacts

Q: I increased the concentration of my dye to get a stronger signal, but the intensity plateaued and then decreased. Is this aggregation?

Diagnosis: This is likely the Inner Filter Effect (IFE) , potentially combined with Aggregation-Caused Quenching (ACQ) . Distinction:

-

IFE (Optical Artifact): At high concentrations, the dye molecules at the front of the cuvette absorb all the excitation light, leaving none for the molecules in the center (where the detector reads). The emitted light is also re-absorbed by the sample.

-

ACQ (Physical Phenomenon): Coumarins are planar and hydrophobic. At high concentrations in water, they stack (pi-pi interactions). These aggregates often have non-radiative decay pathways [4].[7]

Validation Experiment: Dilute your sample by 10x.

-

If the signal increases or stays the same (corrected for dilution), it was IFE/ACQ .

-

Rule of Thumb: Always keep Absorbance (OD)

at the excitation wavelength to avoid IFE [5].

Quantitative Data: Solvent Impact[5][8][9][10][11]

The table below illustrates how solvent polarity (and hydrogen bonding) drastically affects the Quantum Yield (

Table 1: Quantum Yield (

| Solvent | Polarity (Dielectric | Coumarin 1 (Flexible Et | Coumarin 153 (Rigid Ring) |

| Cyclohexane | 2.0 (Non-polar) | 0.73 | 0.90 |

| Ethyl Acetate | 6.0 (Medium) | 0.70 | 0.85 |

| Ethanol | 24.5 (Polar Protic) | 0.35 (TICT Active) | 0.53 |

| Water | 80.1 (High Polarity) | < 0.05 (Quenched) | ~0.20 |

Note: Rigidizing the amine (Coumarin 153) mitigates quenching in polar solvents but does not eliminate it entirely due to general polarity effects.

Experimental Protocols

Protocol A: Relative Quantum Yield Determination

Use this to validate if your compound is inherently dim or just responding to the environment.

Reagents:

-

Reference Standard: Quinine Sulfate in 0.1 M H

SO -

Solvent: Spectroscopic grade Ethanol or Cyclohexane.

Procedure:

-

Preparation: Prepare 5 dilutions of your Sample and the Standard.

-

Absorbance Check: Measure Absorbance (A) at the excitation wavelength.[8][9] Critical: All A values must be between 0.01 and 0.10.

-

Emission Scan: Record the integrated fluorescence intensity (F) for each dilution.

-

Plotting: Plot Integrated Intensity (y-axis) vs. Absorbance (x-axis). Calculate the slope (

) for both Sample and Standard. -

Calculation:

(Where

Protocol B: Solvent Polarity Screening (TICT Diagnosis)

Use this to determine if your low signal is due to TICT.

-

Prepare Stock: 1 mM dye in DMSO.

-

Aliquot: Add 5 µL stock to 1 mL of:

-

Toluene (Non-polar)

-

Dichloromethane (Polar Aprotic)

-

Methanol (Polar Protic)

-

-

Observe:

-

If Toluene >> Methanol: TICT mechanism is active. (Consider rigidizing the molecule).

-

If Toluene

Methanol: Stable fluorophore. (Issue is likely concentration or purity).

-

Mechanistic Visualization

The following diagram details the competition between the radiative (bright) pathway and the non-radiative (dark) TICT pathway.

Figure 2: The TICT Mechanism. In polar solvents, the energy barrier between the LE (Light emitting) and TICT (Dark) states is lowered, funneling energy away from fluorescence.

References

-

Nad, S., & Kumbhakar, M. (2022). Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy.[10] MDPI.

-

Reynolds, G. A., & Drexhage, K. H. (1975). New coumarin dyes with rigidized structure for flashlamp-pumped dye lasers. Optics Communications.

-

BenchChem Technical Support. (2025). Coumarin 343 Fluorescence and pH Effects.[1][2][5] BenchChem.[1][8]

-

Gao, Y., et al. (2015). Unusual Aggregation-Induced Emission of a Coumarin Derivative.[7] Angewandte Chemie.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text regarding Inner Filter Effect vs Quenching).

-

Jones, G., et al. (1985). Solvent dependence of the emission from coumarin dyes.[1][5][8] Journal of Physical Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Technical Support Center: Minimizing Side Reactions in Coumarin Alkylation

Welcome to the Technical Support Center for coumarin alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for minimizing common side reactions encountered during the alkylation of coumarin scaffolds. By understanding the underlying mechanisms and employing the targeted strategies outlined below, you can significantly improve reaction efficiency, product purity, and yield.

Frequently Asked Questions (FAQs)

Q1: I'm observing a mixture of products from my hydroxycoumarin alkylation. What are the likely side products and why are they forming?

A: When alkylating hydroxycoumarins, the most common issue is the formation of a mixture of O-alkylated and C-alkylated isomers. This occurs because the intermediate enolate is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the carbon atoms.[1] The reaction conditions, particularly the choice of base, solvent, and electrophile, will dictate the preferred site of attack.

Q2: My reaction is resulting in a low yield of the desired alkylated coumarin, and I'm recovering a significant amount of a different, more polar compound. What could this be?

A: A common side reaction, especially under basic conditions, is the hydrolysis of the coumarin's lactone ring. This opens the ring to form a coumarinic acid salt, which is significantly more polar than the starting material.[2][3][4] Factors such as strong bases, high temperatures, and the presence of water can promote this undesired hydrolysis.[2][5]

Q3: I've successfully O-alkylated my hydroxycoumarin, but upon workup or purification, I'm seeing the formation of a C-alkylated isomer. What is happening?

A: This is likely due to an unintended Fries rearrangement. This reaction involves the conversion of a phenolic ester (the O-alkylated product) to a hydroxy aryl ketone (the C-alkylated product) and is often promoted by Lewis acids or heat.[6] Acidic workup conditions or purification at elevated temperatures can trigger this rearrangement.

Q4: I'm attempting a dialkylation, but the reaction is sluggish and incomplete. How can I drive the reaction to completion?

A: Incomplete dialkylation can be due to several factors, including insufficient base or alkylating agent, steric hindrance, or suboptimal reaction temperature. Ensuring anhydrous conditions and using a suitable solvent to dissolve all reactants are also critical.[7]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to diagnosing and solving common problems in coumarin alkylation.

Issue 1: Poor Regioselectivity (Mixture of O- and C-Alkylated Products)

-

Symptoms:

-

TLC analysis shows two or more spots with close Rf values.

-

NMR and Mass Spectrometry data indicate the presence of isomers.

-

-

Potential Causes:

-

Solvent Effects: Protic solvents can solvate the oxygen of the enolate, hindering O-alkylation and favoring C-alkylation. Polar aprotic solvents (e.g., DMF, DMSO, acetone) generally favor O-alkylation.[7]

-

Counter-ion Effects: The nature of the cation from the base can influence the reaction outcome. Larger, "softer" cations like cesium can lead to a more "naked" and reactive phenoxide, favoring O-alkylation.

-

Electrophile Hardness (HSAB Theory): "Hard" electrophiles (e.g., alkyl sulfates) tend to react at the "hard" oxygen atom, while "softer" electrophiles (e.g., alkyl iodides) may favor reaction at the "softer" carbon atom.

-

Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

-

-

Recommended Solutions:

| Parameter | To Favor O-Alkylation | To Favor C-Alkylation |

| Base | Weaker bases like K₂CO₃, Cs₂CO₃, or triethylamine.[6][8] | Stronger bases like NaH, LDA, or t-BuOK.[7][9] |

| Solvent | Polar aprotic solvents such as DMF, DMSO, or acetone.[7] | Non-polar or less polar solvents. |

| Temperature | Lower temperatures (0 °C to room temperature).[7] | Can be substrate-dependent; may require elevated temperatures. |

| Alkylating Agent | Alkyl halides (I > Br > Cl). | Can be influenced by other factors. |

Protocol 1: General Procedure for Selective O-Alkylation of 7-Hydroxycoumarin

-

To a stirred solution of 7-hydroxycoumarin (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (2-3 eq).[8]

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1-1.5 eq) dropwise.

-

Continue stirring at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.[8]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure O-alkylated product.

Issue 2: Lactone Ring Hydrolysis

-

Symptoms:

-

Low yield of the desired product.

-

A significant amount of a highly polar byproduct is observed on TLC.

-

The product is difficult to extract from the aqueous layer during workup.

-

-

Potential Causes:

-

Strongly Basic Conditions: The use of strong bases like NaOH or KOH, especially in the presence of water, readily promotes hydrolysis.[2][3][4][5]

-

Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.[2]

-

Presence of Water: Non-anhydrous solvents or reagents can introduce water, leading to hydrolysis.

-

-

Recommended Solutions:

-

Choice of Base: Use non-hydroxide bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[7][8]

-

Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[6]

-

Temperature Control: Maintain the lowest effective temperature for the reaction.

-

Issue 3: Unintended Fries Rearrangement

-

Symptoms:

-

Formation of the C-alkylated isomer from the O-alkylated product during workup or purification.

-

The product profile changes after acidic treatment or heating.

-

-

Potential Causes:

-

Recommended Solutions:

Visualizing Reaction Pathways and Troubleshooting

To better understand the competing reactions and the troubleshooting process, the following diagrams are provided.

Caption: Competing reaction pathways in the alkylation of hydroxycoumarin.

Caption: A systematic workflow for troubleshooting side reactions.

References

-

López-Castillo, N. N., et al. (2014). Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Scientific Research Publishing. Available at: [Link][2][3]

-

Chemcess. (2025). Coumarin: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link][4]

-

Nicholls, T., et al. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? ResearchGate. Available at: [Link][7]

-

Mitra, A., Misra, S., & Patra, A. (1980). New Synthesis of 3-Alkyl Coumarins. Organic Preparations and Procedures International, 12(5), 373-376.[9]

-

El-Subbagh, H. I., et al. (2007). Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 858-863.[5]

-

University of York. (n.d.). Lecture 4 Enolates in Synthesis. University of York.[1]

-

Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. Available at: [Link]

-

Dai, W., & Qian, G. (2020). A Hg(OTf)2-Catalyzed Enolate Umpolung Reaction Enables the Synthesis of Coumaran-3-ones and Indolin-3-ones. Organic Letters, 22(8), 3245-3250.[10]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. chemcess.com [chemcess.com]

- 5. Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. A Hg(OTf)2-Catalyzed Enolate Umpolung Reaction Enables the Synthesis of Coumaran-3-ones and Indolin-3-ones [organic-chemistry.org]

enhancing thermal stability of coumarin-based liquid crystals

Ticket System: Advanced Materials Division Subject: Enhancing Thermal & Mesophase Stability of Coumarin Mesogens

Welcome to the CoumarinLC Support Hub

Current Status: Operational Agent: Senior Application Scientist (Ph.D., Materials Chemistry)

You have reached the specialized support tier for Coumarin-Based Liquid Crystals (CLCs) . We understand that while coumarin cores offer excellent fluorescence and photo-alignment properties, they notoriously suffer from two critical "bugs":

-

Narrow Mesophase Ranges: High melting points (

) often squeeze the liquid crystalline window. -

Thermal/Photo Instability: The lactone ring is susceptible to ring-opening or unwanted [2+2] photodimerization at elevated temperatures.

This guide treats your chemical synthesis and characterization challenges as "technical tickets" requiring precise debugging.

Module 1: Debugging Phase Behavior (Thermal Range)

Ticket #401: "My LC phase range is too narrow (or non-existent)."

Diagnosis:

The coumarin core is rigid and polar.[1] Without modification, strong

Troubleshooting Protocol:

Solution A: Lateral Substitution (The "Steric Patch")

Insert a lateral substituent (Fluorine, Chlorine, or Methyl) at the 6- or 7-position of the coumarin ring.

-

Mechanism: Lateral groups act as "bumps" on the rigid rod. They disrupt efficient transverse packing, which drastically lowers the melting point (

). While they also lower the clearing point ( -